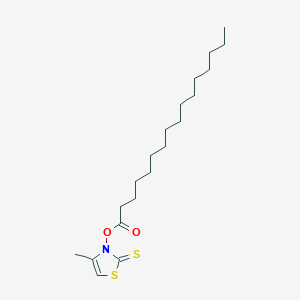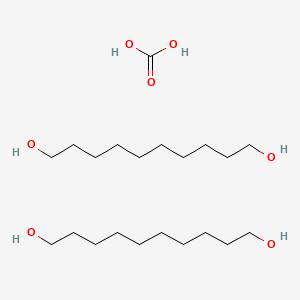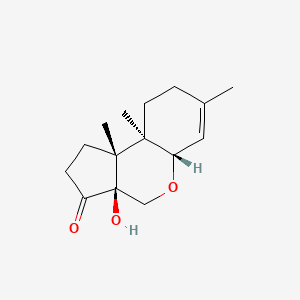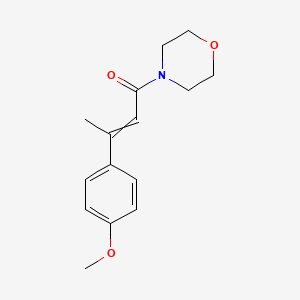
1-Butyl-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22 It is a disubstituted cyclohexane, where a butyl group and a methyl group are attached to the same carbon atom on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylcyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of methylcyclohexane with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding alkenes. This process involves the use of metal catalysts, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated cyclohexanes
Scientific Research Applications
1-Butyl-1-methylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying conformational analysis and steric effects in disubstituted cyclohexanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a solvent in various industrial processes, including the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of 1-butyl-1-methylcyclohexane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. The compound’s bulky substituents can influence its conformational stability and reactivity, making it a valuable model for studying steric effects in organic chemistry.
Comparison with Similar Compounds
1-tert-Butyl-1-methylcyclohexane: Similar in structure but with a tert-butyl group instead of a butyl group. It exhibits different steric effects and conformational preferences.
1-Butyl-3-methylcyclohexane: Another disubstituted cyclohexane with the butyl and methyl groups on different carbon atoms, leading to different chemical properties and reactivity.
Uniqueness: 1-Butyl-1-methylcyclohexane is unique due to the specific positioning of its substituents, which significantly affects its conformational stability and reactivity. This makes it an important compound for studying the effects of steric hindrance and conformational analysis in organic chemistry.
Properties
CAS No. |
90454-14-1 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1-butyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-3-4-8-11(2)9-6-5-7-10-11/h3-10H2,1-2H3 |
InChI Key |
LEAZMNSJMNFPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)


![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)


![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)



![2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14373903.png)
